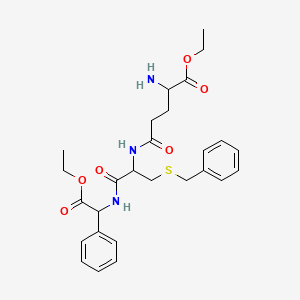
Ezatiostat TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ezatiostat trifluoroacetate is a small molecule drug that acts as an analog inhibitor of glutathione S-transferase P1-1. It is primarily investigated for its potential in treating myelodysplastic syndrome, a condition characterized by ineffective blood cell production in the bone marrow . This compound is known for its ability to stimulate the formation of bone marrow cells that are precursors to various blood cells, including granulocytes, monocytes, erythrocytes, and platelets .
准备方法
Synthetic Routes and Reaction Conditions
Ezatiostat trifluoroacetate is synthesized through a series of chemical reactions involving the formation of amide bonds between amino carboxylic acid molecules. The synthetic route typically involves the use of reagents such as diethyl ester and benzyl cysteine . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired compound.
Industrial Production Methods
Industrial production of ezatiostat trifluoroacetate involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as crystallization and chromatography to obtain the compound in its pure form. The final product is then formulated into liposomal preparations for research and clinical use .
化学反应分析
Types of Reactions
Ezatiostat trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and interaction with biological targets.
Common Reagents and Conditions
Common reagents used in the reactions involving ezatiostat trifluoroacetate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of ezatiostat trifluoroacetate include its active metabolites, which are responsible for its biological activity. These metabolites interact with glutathione S-transferase P1-1 and other molecular targets to exert their effects .
科学研究应用
Ezatiostat trifluoroacetate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the inhibition of glutathione S-transferase enzymes. In biology, it is investigated for its role in stimulating hematopoiesis, the process of blood cell formation . In medicine, ezatiostat trifluoroacetate is explored as a potential treatment for myelodysplastic syndrome and other conditions characterized by bone marrow dysfunction . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents targeting glutathione S-transferase enzymes .
作用机制
Ezatiostat trifluoroacetate exerts its effects by inhibiting the activity of glutathione S-transferase P1-1. This inhibition leads to the dissociation of the enzyme from the jun-N-terminal kinase/c-Jun complex, resulting in the activation of the MAPK signaling pathway . The activation of this pathway promotes the differentiation and proliferation of hematopoietic precursor cells, leading to the formation of various blood cell types . The molecular targets involved in this mechanism include glutathione S-transferase P1-1 and components of the MAPK signaling pathway .
相似化合物的比较
Similar Compounds
Coniferyl ferulate: A strong inhibitor of glutathione S-transferase isolated from Radix Angelicae sinensis.
Curzerene: A sesquiterpene compound with potent anti-cancer properties that also inhibits glutathione S-transferase.
α-Angelica lactone: A compound with cardiotonic activity that inhibits glutathione S-transferase.
Uniqueness
Ezatiostat trifluoroacetate is unique in its ability to selectively inhibit glutathione S-transferase P1-1 with minimal effect on related enzymes such as GSTα and GSTμ . This selectivity makes it a valuable tool for studying the specific role of glutathione S-transferase P1-1 in various biological processes and for developing targeted therapies for conditions involving this enzyme.
属性
IUPAC Name |
ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJFLVSOGNLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(dimethylamino)ethyl]-12-oxo-5a,11a-dihydro-5,13-diazatetracene-4-carboxamide](/img/structure/B12462771.png)
![1-(4-phenylpiperazin-1-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12462772.png)
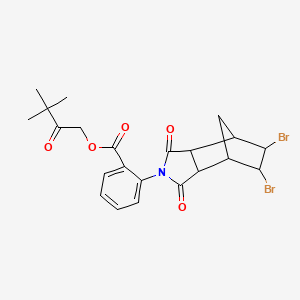
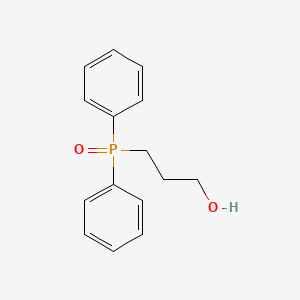
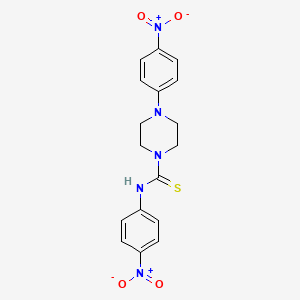
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12462797.png)
![ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462805.png)
![1-(4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethanone](/img/structure/B12462809.png)
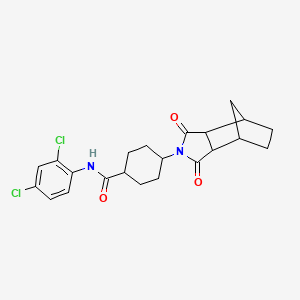
![2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B12462825.png)
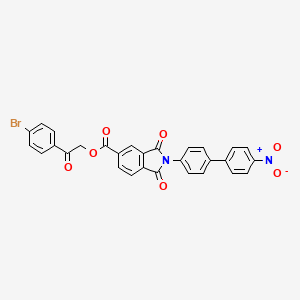
![5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462845.png)
![[2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12462857.png)
![1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine](/img/structure/B12462858.png)
